1-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol
Overview
Description
Scientific Research Applications
Fluorescence Derivatization Reagent
Compounds with methoxy and amino functionalities have been explored for their roles as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC). For instance, certain derivatives are highly sensitive and can be used for the analysis of primary and secondary alcohols, showcasing their potential in analytical chemistry for sensitive detection and quantification purposes (Yoshida et al., 1992).
Tubulin Polymerization Inhibitor
Structurally complex molecules containing methoxy groups and heterocyclic rings, similar to the queried compound, have been identified as tubulin polymerization inhibitors. Such compounds demonstrate promising antiproliferative activity toward human cancer cells, indicating their potential application in the development of anticancer therapeutics (Minegishi et al., 2015).
Synthesis and Antimicrobial Activity
Compounds with pyridine and methoxy functionalities have been synthesized and evaluated for their antimicrobial activities against various pathogens. This underscores their potential use in the design and development of new antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceutical sciences (Mickevičienė et al., 2015).
Corrosion Inhibition
Derivatives of vanillin, which contain methoxy groups and are structurally related to the queried compound, have been studied for their adsorption characteristics and corrosion inhibition behavior for mild steel in acidic environments. This highlights the potential application of such compounds in industrial applications, where they could serve as corrosion inhibitors to protect metal surfaces (Satpati et al., 2020).
Properties
IUPAC Name |
1-[2-methoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-26-21-11-17(12-23-14-18-3-2-6-22-13-18)4-5-20(21)27-16-19(25)15-24-7-9-28-10-8-24/h2-6,11,13,19,23,25H,7-10,12,14-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYSEOQAQIKWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC(CN3CCSCC3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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